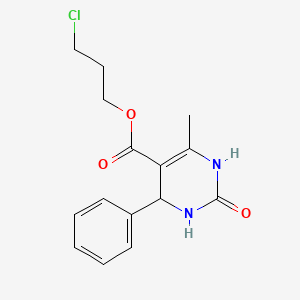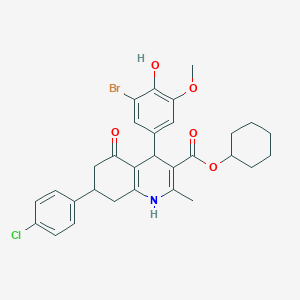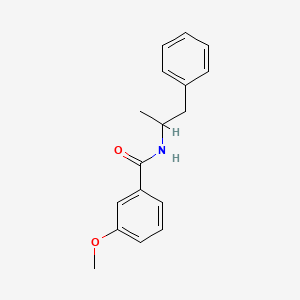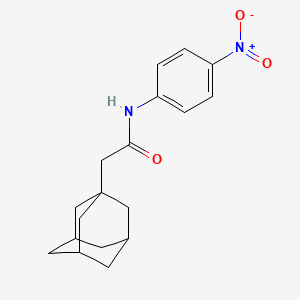![molecular formula C16H22ClNO6 B5198727 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate, also known as CMPO, is a chemical compound that has been widely used in scientific research. It belongs to the family of morpholine derivatives and has been extensively studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate involves the formation of a complex with metal ions such as actinides and lanthanides. This complexation process is highly selective and allows for the separation of these metals from other elements present in nuclear waste. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate also exhibits antioxidant properties and has been shown to protect against oxidative stress in vitro.
Biochemical and Physiological Effects:
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties and has been shown to protect against oxidative stress in vitro. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for actinides and lanthanides. This allows for the separation of these metals from other elements present in nuclear waste. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a highly effective extractant and has been extensively studied for its various biochemical and physiological effects. However, one of the limitations of using 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is its potential toxicity. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been shown to be toxic to cells at high concentrations, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate. One area of research is the development of more efficient and selective extractants for actinides and lanthanides. Additionally, research is needed to better understand the mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and its potential use in the treatment of neurodegenerative and inflammatory diseases. Finally, further studies are needed to evaluate the potential toxicity of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a highly effective extractant for actinides and lanthanides and has been extensively studied for its various biochemical and physiological effects. It has potential applications in nuclear waste reprocessing, medical imaging, and the treatment of neurodegenerative and inflammatory diseases. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to better understand the mechanism of action of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate and its potential use in various fields.
Métodos De Síntesis
The synthesis of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to yield the oxalate salt of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate. The synthesis of 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate is a straightforward process and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been extensively used in scientific research for its ability to extract and separate actinides and lanthanides from nuclear waste. It is a highly effective extractant for these metals and has been used in various nuclear fuel reprocessing facilities. 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has also been used in the development of radiopharmaceuticals for medical imaging and cancer treatment. Additionally, 4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.C2H2O4/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h3-4,11H,2,5-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWHXFKFJHPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)


![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5198664.png)
![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)



